molecular formula C15H24N2OS B6499749 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide CAS No. 953999-30-9

2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide

Cat. No.: B6499749
CAS No.: 953999-30-9
M. Wt: 280.4 g/mol
InChI Key: SLGBJQCZOFCCQC-UHFFFAOYSA-N
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Description

2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide (2-MTP) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. This compound has a unique structure, which makes it a useful tool for scientists to study the effects of changes in the structure of molecules.

Scientific Research Applications

2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide has been studied for its potential to be used in a variety of scientific research applications. In particular, this compound has been studied as a potential drug target for the treatment of cancer, inflammation, and other diseases. Additionally, this compound has been studied for its potential to be used as a building block for the synthesis of other compounds, such as peptides and proteins.

Mechanism of Action

The mechanism of action of 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide is not yet fully understood. However, it is thought to interact with certain proteins in the body, which may lead to changes in the levels of certain hormones and other molecules. Additionally, this compound may also interact with certain enzymes, which may lead to changes in the metabolism of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal models. Additionally, it has been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide in lab experiments is that it is relatively easy to synthesize and has a unique structure, which allows scientists to study the effects of changes in the structure of molecules. Additionally, this compound has a low toxicity, which makes it a safe option for use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. For example, its anti-inflammatory and anti-cancer properties have not yet been fully studied in humans, so it is not yet known if these properties will be effective in humans. Additionally, this compound has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide are numerous. For example, further research could be conducted to study its effects on humans, as well as its potential to be used as a drug target for the treatment of cancer, inflammation, and other diseases. Additionally, further research could be conducted to study its potential to be used as a building block for the synthesis of other compounds, such as peptides and proteins. Finally, further research could be conducted to study its biochemical and physiological effects, as well as its potential to be used in lab experiments.

Synthesis Methods

2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide can be synthesized using two different methods. The first method is a condensation reaction between 2-methylpropanamide and thiophen-2-ylmethylpiperidine-4-carboxylic acid. This reaction is catalyzed by an acid such as hydrochloric acid, and the product is isolated using column chromatography. The second method is a reaction between 2-methylpropanamide and thiophen-2-ylmethylpiperidine-4-carboxylic acid chloride. This reaction is catalyzed by a base such as sodium hydroxide and the product is isolated using column chromatography.

Properties

IUPAC Name

2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-12(2)15(18)16-10-13-5-7-17(8-6-13)11-14-4-3-9-19-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBJQCZOFCCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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